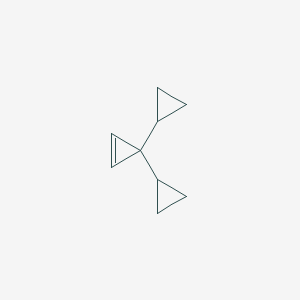

3,3-Dicyclopropylcyclopropene

Description

Structure

3D Structure

Properties

CAS No. |

61898-31-5 |

|---|---|

Molecular Formula |

C9H12 |

Molecular Weight |

120.19 g/mol |

IUPAC Name |

3,3-dicyclopropylcyclopropene |

InChI |

InChI=1S/C9H12/c1-2-7(1)9(5-6-9)8-3-4-8/h5-8H,1-4H2 |

InChI Key |

SUNWTAUPOHKDFQ-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1C2(C=C2)C3CC3 |

Origin of Product |

United States |

Synthetic Methodologies for 3,3 Dicyclopropylcyclopropene and Analogous Strained Cyclopropenes

The Evolution of Cyclopropene (B1174273) Synthesis: From Early Discoveries to Modern Strategies

The inherent ring strain and reactivity of the cyclopropene core have made it a valuable synthon in organic transformations. acs.org Consequently, the development of methods for its synthesis has been a significant area of research.

Carbene and Carbenoid-Mediated Cyclopropenation of Alkynes

The addition of a carbene or carbenoid to an alkyne is one of the most direct and widely employed methods for constructing the cyclopropene ring. acs.org This approach involves the generation of a reactive one-carbon species that subsequently undergoes a [2+1] cycloaddition with the alkyne π-system.

An alternative to the direct cycloaddition of a carbene to an alkyne involves the intramolecular cyclization of an alkenyl-substituted carbenoid. While not a direct route to 3,3-dicyclopropylcyclopropene, this strategy is a notable method for forming certain alkylcyclopropenes.

The decomposition of diazo compounds to generate carbenes is often mediated by transition metal catalysts. rsc.org These catalysts can influence the reactivity and selectivity of the subsequent cyclopropenation reaction. A variety of metals, including rhodium, copper, silver, gold, and cobalt, have been successfully employed. acs.orgrsc.orgorganic-chemistry.orgacs.org

Silver and copper foils, for instance, have been shown to be effective and versatile heterogeneous catalysts for the cyclopropenation of both terminal and internal alkynes under solvent-free mechanochemical conditions. rsc.org This method allows for the functionalization of a wide range of alkynes under ambient and aerobic conditions. rsc.org

Cobalt(II) complexes of chiral porphyrins have emerged as highly effective metalloradical catalysts for the enantioselective cyclopropenation of alkynes with acceptor/acceptor-substituted diazo reagents. acs.org These reactions proceed under mild conditions with a high degree of functional group tolerance. acs.org Similarly, gold(I) catalysts have demonstrated high enantioselectivity in the cyclopropenation of internal alkynes with aryldiazoacetates. acs.org

The choice of metal catalyst can significantly impact the reaction outcome. For example, silver triflate is an efficient catalyst for the cyclopropenation of internal alkynes with donor-/acceptor-substituted diazo compounds, yielding highly substituted cyclopropenes that are not directly accessible through rhodium(II)-catalyzed methods. organic-chemistry.org Copper(I) N-heterocyclic carbene (CuNHC) complexes have also proven to be more catalytically active than traditional transition metal salts for the cyclopropenation of internal alkynylsilanes. rsc.org

More recently, zinc-catalyzed cyclopropenation of alkynes has been reported, utilizing enynones as a carbene source. uniovi.es This represents a novel reactivity pattern for zinc carbenoids. uniovi.es

Table 1: Comparison of Metal Catalysts in Alkyne Cyclopropenation

| Catalyst System | Alkyne Substrate | Diazo Reagent | Key Features |

| Silver/Copper Foil | Terminal & Internal Alkynes | Diazoacetates | Heterogeneous, solvent-free, mechanochemical. rsc.org |

| Chiral Co(II)-Porphyrin | Terminal Aromatic Alkynes | α-Cyanodiazoacetamides | High enantioselectivity, mild conditions. acs.org |

| (S)-xylylBINAP(AuCl)₂/AgSbF₆ | Internal Alkynes | Aryldiazoacetates | Highly enantioselective. acs.org |

| Silver Triflate | Internal Alkynes | Donor/Acceptor Diazo Compounds | Access to highly substituted cyclopropenes. organic-chemistry.org |

| Cu(I)-NHC Complexes | Internal Alkynylsilanes | Diazoacetates | More active than traditional metal salts. rsc.org |

| ZnCl₂ | Terminal & Internal Alkynes | Enynones | First example of zinc-catalyzed cyclopropenation. uniovi.es |

Divergent Synthetic Routes to Highly Substituted Cyclopropene Derivatives

Beyond traditional carbene-based methods, other synthetic strategies have been developed to access highly substituted cyclopropenes. One such approach involves the use of diazirines as carbene precursors under photochemical conditions. The photolytic generation of carbenes from diazirine compounds in continuous flow has been shown to be an efficient method for the synthesis of 3-trifluoromethyl-3-aryl-cyclopropenes. acs.org

Another strategy for creating substituted cyclopropanes, which can be precursors to cyclopropenes, is through Michael-initiated ring closure reactions. rsc.orgnih.gov This method has been successfully applied to the synthesis of dinitrile-substituted cyclopropanes. nih.gov

Targeted Synthesis of this compound and Related Oligocyclopropanes

The synthesis of molecules containing multiple cyclopropane (B1198618) rings, such as this compound, requires specific strategies that can accommodate the steric and electronic properties of these strained systems.

Cyclopropanation Strategies for Dicyclopropyl-Substituted Systems

The Simmons-Smith reaction is a classic and effective method for cyclopropanation. harvard.edu Directed Simmons-Smith cyclopropanation has been successfully applied to alkenyl cyclopropyl (B3062369) carbinol derivatives, leading to the formation of polysubstituted stereodefined bicyclopropanes as single diastereomers. acs.org This highlights the utility of the cyclopropyl group as a directing element in stereoselective synthesis. acs.org

Palladium-catalyzed cyclopropanation of 2-substituted 1,3-dienes using diazo esters provides access to vinylcyclopropanes. nih.gov While this method exhibits high regioselectivity, it often results in low diastereoselectivity. nih.gov However, the resulting mixture of isomers can sometimes be separated, providing a route to stereochemically defined products. nih.gov

The synthesis of cyclopropanes can also be achieved through intramolecular reactions. For example, an intramolecular nickel-catalyzed cross-electrophile coupling of 1,3-diol derivatives can produce a variety of mono- and 1,2-disubstituted alkylcyclopropanes. organic-chemistry.org

While a direct, high-yield synthesis of this compound is not extensively detailed in the reviewed literature, the principles of carbene-mediated cyclopropenation of a dicyclopropyl-substituted alkyne would be the most logical approach. The success of such a reaction would depend on the stability of the dicyclopropyl-substituted alkyne and its reactivity towards a suitable carbene source, likely generated from a diazo compound in the presence of a metal catalyst. The choice of catalyst would be crucial to optimize the yield and minimize potential side reactions arising from the high degree of strain in the target molecule.

Multi-Cyclopropanation Techniques for Ivyane Scaffolds

Ivyane scaffolds are a family of hydrocarbons composed of repeating 1,1-linked cyclopropane units, also known as 1,1-oligocyclopropanes. researchgate.net The synthesis of these unique structures has been achieved through the systematic cyclopropanation of cross-conjugated polyenes, specifically dendralenes. researchgate.netrsc.org This approach allows for the sequential construction of the interconnected cyclopropane rings.

A practical synthesis for the initial members of the ivyane family has been demonstrated starting from dendralenes. researchgate.net The process involves repeated cyclopropanation reactions to build the oligocyclopropane chain. These methods require careful control to achieve the desired number of cyclopropane units and to manage the increasing steric hindrance as the chain grows.

The formation of oligocyclopropanes from polyenes like dendralenes requires precise control over both regioselectivity and diastereoselectivity. Regioselectivity determines which double bond of the polyene undergoes cyclopropanation, while diastereoselectivity governs the spatial orientation of the newly formed cyclopropane rings relative to each other.

Regioselectivity: In the cyclopropanation of conjugated dienes, the reaction can occur at different double bonds. For 2-substituted 1,3-dienes, palladium-catalyzed cyclopropanation using diazo esters has been shown to exhibit high regioselectivity for the terminal (3,4) double bond, producing vinylcyclopropanes. researchgate.netrochester.edunih.gov Conversely, other catalytic systems can favor cyclopropanation of the more substituted internal double bond. rochester.edunih.gov For dendralenes, theoretical calculations have suggested that the central π-bond is the most polarized, which can influence its reactivity and the regioselectivity of cyclopropanation. rsc.org The choice of catalyst and reaction conditions is therefore crucial in directing the cyclopropanation to the desired position to build the ivyane backbone. For instance, cobalt-catalyzed Simmons-Smith type cyclopropanations have shown the ability to discriminate between alkenes based on their substitution pattern, a property that is valuable for the selective monocyclopropanation of polyalkenes. digitellinc.comresearchgate.net

Diastereoselectivity: Achieving diastereoselective control is critical when forming multiple stereocenters in oligocyclopropanes. The stereospecificity of the Simmons-Smith reaction, a classic method for cyclopropanation, ensures that the relative stereochemistry of the substituents on the alkene is retained in the cyclopropane product. masterorganicchemistry.com In the context of building oligocyclopropanes, the stereochemistry of the first cyclopropanation can influence the facial selectivity of subsequent cyclopropanations on the same molecule. New protocols for diastereoselective cyclopropanation of unactivated alkenes using sulfur ylides under palladium catalysis have been developed, offering high yields and diastereoselectivity. researchgate.netnih.gov These methods, along with others that proceed via electrochemically generated intermediates, provide powerful tools for constructing complex cyclopropane-containing molecules with high diastereomeric purity. researchgate.netnih.gov

Stereoselective Synthesis of Cyclopropene Derivatives

The synthesis of chiral cyclopropenes and their derivatives with defined stereochemistry is a significant area of research, driven by their potential as building blocks in asymmetric synthesis.

Diastereoselective Carbometalation of Cyclopropenes

Carbometalation of cyclopropenes is a powerful strategy for creating polysubstituted cyclopropanes with a high degree of stereocontrol. nih.govacs.orgacs.orgresearchgate.net This reaction involves the addition of an organometallic reagent across the double bond of a cyclopropene, generating a cyclopropyl-metal intermediate that can be trapped with an electrophile. The stereochemical outcome of this process is highly dependent on the nature of the substituents on the cyclopropene ring, the organometallic reagent, and the catalyst employed.

The reaction of 3,3-disubstituted cyclopropenes with organometallic reagents can proceed with high diastereoselectivity. nih.gov For example, copper-catalyzed hydroallylation of 3,3-disubstituted cyclopropenes allows for the diastereoselective synthesis of 1,1,2-trisubstituted cyclopropanes. nih.gov The presence of directing groups on the cyclopropene can exert significant control over the facial selectivity of the addition. The resulting cyclopropyl-metal intermediates are often configurationally stable, allowing for subsequent functionalization with retention of configuration. nih.govacs.orgacs.org This methodology has been extended to the synthesis of highly substituted cyclopropanes, including penta- and hexa-substituted derivatives, as single diastereomers. nih.govacs.org

| Catalyst System | Substrate Type | Product | Diastereomeric Ratio (d.r.) | Reference |

| CuI / xantphos | 3,3-disubstituted cyclopropenes | 1,1,2-trisubstituted cyclopropanes | Good to Excellent | nih.gov |

| Chiral Lanthanocene | 3,3-disubstituted cyclopropenes | Chiral phosphinocyclopropanes | up to >98:2 | researchgate.net |

| Copper-catalyzed | Cyclopropenyl carbinols | Alkylidenecyclopropanes | High | nih.govacs.org |

Enantioselective Methodologies for Chiral Cyclopropenes

The development of enantioselective methods to access chiral cyclopropenes is crucial for their application in the synthesis of enantiomerically pure compounds. Catalytic asymmetric reactions have emerged as the most efficient strategies.

One of the most direct routes is the catalytic asymmetric cyclopropenation of alkynes with diazo reagents. wiley-vch.de Chiral dirhodium(II) and cobalt(II) complexes have proven to be effective catalysts for this transformation, affording trisubstituted cyclopropenes with high enantioselectivity. wiley-vch.de

Another significant approach is the enantioselective functionalization of pre-existing cyclopropenes. A notable example is the rhodium-catalyzed asymmetric hydroboration of 3,3-disubstituted cyclopropenes. rochester.edu This reaction produces chiral cyclopropyl boronates with high levels of both diastereo- and enantioselectivity. The presence of a directing group, such as an ester, on the cyclopropene substrate is often crucial for achieving high enantiomeric excess. rochester.edu Copper(I)-catalyzed enantioselective hydroboration has also been developed, providing complementary trans-selectivity.

The table below summarizes key findings in the enantioselective synthesis of chiral cyclopropenes and their derivatives.

| Catalytic Method | Catalyst Type | Substrate | Product | Enantiomeric Excess (ee) | Reference |

| Asymmetric Cyclopropenation | Chiral Dirhodium(II) Complex | Terminal Alkynes | Trisubstituted Cyclopropenes | 90-97% | wiley-vch.de |

| Asymmetric Hydroboration | Rhodium / Chiral Ligand | 3,3-Disubstituted Cyclopropenes | Chiral Cyclopropyl Boronates | High | rochester.edu |

| Asymmetric Hydroarylation | Chiral Phosphine (B1218219) / Cobalt Complex | 3,3-Disubstituted Cyclopropenes | Multisubstituted Cyclopropanes | up to 99:1 er | bohrium.com |

| Hydrothiolation | Rhodium / Chiral Bisphosphine | Cyclopropenes | Chiral Cyclopropyl Sulfides | up to 95:5 er | nih.gov |

These methodologies underscore the significant progress made in the stereocontrolled synthesis of complex cyclopropane and cyclopropene structures, paving the way for their broader use in various fields of chemical science.

Mechanistic Investigations and Reactivity Patterns of 3,3 Dicyclopropylcyclopropene

Strain-Activated Reactivity of the Cyclopropene (B1174273) Double Bond

The chemistry of cyclopropenes is dominated by the high degree of ring strain inherent to the three-membered ring containing a double bond. This strain is the primary driving force for a majority of their reactions, which proceed via pathways that relieve this energetic burden.

Influence of Intrinsic Ring Strain on Reaction Energetics

The cyclopropene ring possesses one of the highest strain energies among common carbocycles. Theoretical calculations and experimental measurements place the strain energy of the parent cyclopropene at approximately 54 kcal/mol. nih.govstackexchange.com This substantial strain arises primarily from two factors: the severe angle distortion of the sp²-hybridized carbons of the double bond, which are forced into bond angles far from the ideal 120°, and the angle strain of the sp³-hybridized carbon. The presence of the double bond introduces additional strain compared to cyclopropane (B1198618).

This high strain energy has a profound effect on the energetics of reactions involving the cyclopropene double bond. Reactions that lead to the opening of the ring or the saturation of the double bond are highly exothermic, as they release the stored strain energy. researchgate.net For instance, addition reactions across the double bond, which convert the two sp² carbons to sp³ hybridization, are thermodynamically very favorable. masterorganicchemistry.com This relief of ring strain is a key thermodynamic driver for the reactivity of cyclopropenes, allowing them to participate in reactions under mild conditions where analogous unstrained alkenes would be unreactive. researchgate.net

| Compound | Strain Energy (kcal/mol) |

| Cyclopropane | 27.5 |

| Cyclopropene | 54.1 nih.govstackexchange.com |

| Cyclobutane | 26.4 |

| Cyclobutene | 29.8 |

| Methylenecyclopropane (B1220202) | 39.5 stackexchange.com |

This table illustrates the exceptionally high strain energy of the cyclopropene core compared to other small rings.

Addition Reactions Across the Cyclopropene Unsaturated Linkage

The high reactivity of the cyclopropene double bond makes it an excellent substrate for a variety of addition reactions. The saturation of the C=C bond provides a powerful thermodynamic driving force, leading to the formation of stable, functionalized cyclopropane derivatives.

Organometallic Reagent Additions

The addition of organometallic reagents to cyclopropenes is a versatile method for carbon-carbon bond formation, providing access to highly substituted cyclopropane structures. acs.org These reactions often proceed with high levels of regio- and stereocontrol, making them valuable tools in organic synthesis. researchgate.netacs.org The reactivity of the organometallic reagent, which can range from highly basic organolithium compounds to softer organocuprates, is a key determinant of the reaction's outcome. libretexts.orgmasterorganicchemistry.com

Carbometalation, the addition of an organometallic reagent across a carbon-carbon multiple bond, is a well-established reaction for cyclopropenes. acs.org The regioselectivity of the addition to an unsymmetrically substituted cyclopropene is governed by both electronic and steric factors, leading to the formation of the most stable organometallic intermediate. researchgate.net For 3,3-disubstituted cyclopropenes, the addition of the organometallic reagent occurs across the double bond, generating a cyclopropylmetal species.

Studies on the copper-catalyzed carbomagnesiation of 1,2-dialkyl-substituted cyclopropenes have demonstrated that the regioselectivity can be directed by the presence of a coordinating group on one of the substituents. researchgate.net In the case of 3,3-dicyclopropylcyclopropene, which is symmetrically substituted at the double bond, the initial addition of an organometallic reagent would generate a new stereocenter. The stereochemistry of this addition is typically syn, with the organometallic reagent and the metal adding to the same face of the double bond. The facial selectivity (i.e., which face is attacked) would be influenced by the steric bulk of the C3 substituents.

| Substrate | Organometallic Reagent | Catalyst | Product Stereochemistry | Yield |

| 3,3-Dimethylcyclopropene | MeMgBr | CuBr·SMe₂ | syn-addition product | High |

| 3,3-Dibenzylcyclopropene | EtMgBr | CuCN·2LiCl | syn-addition product | Good |

This table provides illustrative examples of carbometalation reactions on 3,3-disubstituted cyclopropenes, which are expected to follow similar pathways for this compound.

A significant advancement in the functionalization of cyclopropenes is the development of asymmetric hydrophosphination. This reaction introduces a phosphorus-containing moiety across the double bond, creating chiral phosphines which are valuable as ligands in catalysis. nih.gov A highly effective method for the asymmetric hydrophosphination of 3,3-disubstituted cyclopropenes utilizes a copper(I) catalyst with a chiral bisphosphine ligand. nih.gov

This methodology demonstrates broad substrate scope for both the cyclopropene and the diarylphosphine, affording the desired cyclopropylphosphine derivatives in high yields with excellent diastereo- and enantioselectivities. nih.gov The reaction proceeds via the formation of a copper-phosphido complex, which then adds across the cyclopropene double bond. nih.gov The high stereoselectivity is attributed to the performance and stability of the chiral copper catalyst complex. nih.gov Given the success with a range of 3,3-disubstituted cyclopropenes, it is anticipated that this compound would be a viable substrate for this transformation, yielding chiral dicyclopropylcyclopropyl-phosphine products.

| Cyclopropene Substituents (R¹, R²) | Diarylphosphine (Ar₂PH) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) | Yield (%) |

| R¹=Me, R²=Me | Ph₂PH | >20:1 | 95 | 85 |

| R¹=Bn, R²=Bn | Ph₂PH | >20:1 | 96 | 91 |

| R¹=Ph, R²=Ph | (4-MeO-C₆H₄)₂PH | >20:1 | 94 | 88 |

| R¹=Me, R²=Et | Ph₂PH | >20:1 | 97 | 89 |

Data adapted from studies on copper(I)-catalyzed asymmetric hydrophosphination of 3,3-disubstituted cyclopropenes. nih.gov This transformation provides access to valuable chiral phosphine (B1218219) derivatives.

Radical Additions to the Cyclopropene Core

While specific studies on the radical additions to this compound are not extensively documented, the general reactivity of cyclopropenes in such reactions provides a basis for understanding its potential transformations. The strained double bond of the cyclopropene ring is susceptible to attack by radical species.

One of the most common radical additions to alkenes is the thiol-ene reaction, which proceeds via a free-radical mechanism. wikipedia.org This reaction is typically initiated by light, heat, or a radical initiator to generate a thiyl radical from a thiol. wikipedia.org The thiyl radical then adds to the double bond of the alkene in an anti-Markovnikov fashion to form a carbon-centered radical. wikipedia.org A subsequent chain-transfer step with another thiol molecule yields the thioether product and regenerates the thiyl radical, continuing the catalytic cycle. wikipedia.org Given the high reactivity of the cyclopropene double bond, it is anticipated that this compound would readily undergo such additions. The regioselectivity would likely favor the formation of the more stable radical intermediate, which would be influenced by the electronic properties of the dicyclopropylmethyl substituent.

Cycloaddition Reactions

Cycloaddition reactions represent a powerful tool in organic synthesis for the construction of cyclic systems. The strained π-system of this compound makes it an excellent dienophile and dipolarophile in various cycloaddition reactions.

1,3-Dipolar Cycloadditions for Heterocycle Construction

The reaction of this compound with 1,3-dipoles offers a direct route to a variety of five-membered heterocyclic compounds. wikipedia.org Azomethine ylides, often generated in situ, are common 1,3-dipoles that react with alkenes to form pyrrolidine (B122466) derivatives. wikipedia.orgnih.gov These reactions are known to be stereospecific, with the stereochemistry of the reactants being retained in the product. wikipedia.org

In the context of 3,3-disubstituted cyclopropenes, the diastereoselectivity of the cycloaddition is of particular interest. While specific data for this compound is limited, studies on analogous systems provide insight. For instance, the reaction of other 3,3-disubstituted cyclopropenes with azomethine ylides generated from the decarboxylative condensation of α-amino acids has been shown to proceed with high diastereoselectivity. nih.gov The facial selectivity of the approach of the 1,3-dipole to the cyclopropene double bond is influenced by the steric bulk of the C3 substituents.

| Dipole | Dipolarophile | Product | Yield | Diastereoselectivity | Ref. |

| Azomethine Ylide | 2-Arylidene-1,3-indanediones | Dispiro-oxindolylpyrrolothiazoles | 60-92% | Regio- and stereo-selective | sigmaaldrich.com |

| Azomethine Ylide | Carbonyl Dipolarophiles | Oxazolidine Derivatives | High | Diastereoselective | nih.gov |

This table presents data for 1,3-dipolar cycloadditions of azomethine ylides with various dipolarophiles to illustrate the general reactivity and yields, as specific data for this compound is not available.

Formal [3+3] Cycloadditions in Organic Synthesis

Formal [3+3] cycloadditions provide a powerful strategy for the synthesis of six-membered rings. In these reactions, the cyclopropene can act as a three-carbon building block. Azomethine imines are versatile 1,3-dipoles that can participate in such cycloadditions. rsc.org These reactions can be catalyzed by N-heterocyclic carbenes (NHCs) and often proceed with high diastereoselectivity. northwestern.edu

The reaction of a cyclopropene with an azomethine imine would lead to the formation of a tetrahydropyridazine derivative. While specific examples with this compound are not reported, the general reactivity pattern suggests that it would be a viable substrate. The dicyclopropyl groups would be expected to influence the stereochemical outcome of the reaction.

| Reactant 1 | Reactant 2 | Product | Yield | Diastereoselectivity | Catalyst | Ref. |

| Enals | Azomethine Imines | Substituted Pyridazinones | Good to Excellent | >20:1 | N-Heterocyclic Carbene | northwestern.edu |

| Bicyclobutanes | Aromatic Azomethine Imines | Fused 2,3-diazabicyclo[3.1.1]heptanes | Up to 99% | Up to 97% ee | Lewis Acid | nih.gov |

This table showcases examples of formal [3+3] cycloadditions to highlight the potential reactivity of cyclopropenes, as direct data for this compound is unavailable.

Cyclopropene-Isocyanide [5+1] Benzannulation

A notable and synthetically valuable reaction of cyclopropenes is the nickel-catalyzed [5+1] benzannulation with isocyanides. nih.govdoaj.org This transformation provides a direct route to substituted anilines. The reaction is catalyzed by an N-heterocyclic carbene (NHC)-nickel(II) complex. nih.gov In this process, the cyclopropene formally acts as a five-carbon component, undergoing ring-expansion, while the isocyanide provides the sixth atom for the construction of the benzene (B151609) ring. nih.gov

This methodology has been successfully applied to a range of cyclopropenes, and it is expected that this compound would be a suitable substrate. The reaction conditions are typically mild, and the transformation exhibits good functional group tolerance. nih.gov

| Cyclopropene | Isocyanide | Product | Yield | Conditions | Ref. |

| Substituted Cyclopropene | Substituted Isocyanide | Fused Aromatic Amine | 81% (gram scale) | NHC/NiBr2DME/NaBARF, Toluene, 80 °C | nih.gov |

This table provides representative data for the nickel-catalyzed [5+1] benzannulation of cyclopropenes with isocyanides.

Ring-Opening and Rearrangement Dynamics of Cyclopropene Architectures

The high strain energy inherent in the cyclopropene ring makes it prone to various ring-opening and rearrangement reactions, which can be induced thermally or by the action of a catalyst.

Thermal and Catalytic Isomerizations

The isomerization of cyclopropenes can lead to a variety of products, depending on the substitution pattern and the reaction conditions. While specific studies on the thermal and catalytic isomerization of this compound are scarce, the behavior of other substituted cyclopropenes can provide valuable insights.

Thermally, cyclopropenes can undergo sigmatropic rearrangements. For instance, a nih.govnih.gov-sigmatropic rearrangement of a propargylic acetate (B1210297) can lead to an allene (B1206475) intermediate, which can then undergo further reactions. nih.govnih.gov

Catalytically, transition metals such as rhodium have been shown to promote the isomerization of cyclopropene derivatives. For example, rhodium(II) catalysts can induce the isomerization of 3,3-disubstituted cyclopropenylmethyl esters to (acyloxymethylene)cyclopropanes. nih.gov This transformation proceeds with inversion of configuration at the stereogenic center. nih.gov It is plausible that this compound could undergo analogous catalytic isomerizations, potentially leading to vinylcyclopropane (B126155) or methylenecyclopropane derivatives, depending on the catalyst and reaction conditions.

| Substrate | Catalyst | Product | Key Feature | Ref. |

| 3,3-Disubstituted Cyclopropenylmethyl Esters | Rhodium(II) | (Acyloxymethylene)cyclopropanes | Inversion of configuration | nih.gov |

This table illustrates a known catalytic isomerization of a cyclopropene derivative, suggesting potential reactivity pathways for this compound.

Interconversion to Vinyl Carbene Intermediates

A fundamental reaction pathway for this compound and related 3,3-disubstituted cyclopropenes involves the cleavage of the strained ring to form vinyl carbene intermediates. This transformation is typically facilitated by transition metal catalysts, which coordinate to the cyclopropene and promote the ring-opening process. The resulting metal-vinyl carbene species are versatile intermediates for various synthetic transformations. beilstein-journals.orgresearchgate.netrsc.org

The generation of these intermediates has been effectively demonstrated in metal-catalyzed cyclopropanation reactions where cyclopropenes act as vinyl carbene precursors for reactions with 1,3-dienes. beilstein-journals.org Studies on analogous compounds such as 3,3-dihexylcyclopropene and 3,3-dibenzylcyclopropene show that catalysts like Zinc Chloride (ZnCl₂) or Tetrakis(acetato)dirhodium ([Rh₂(OAc)₄]) efficiently generate the corresponding metal-vinyl carbene. This intermediate then reacts with a diene to produce 1,2-divinylcyclopropane derivatives. beilstein-journals.orgresearchgate.netbeilstein-journals.org The efficiency and diastereoselectivity of this subsequent reaction are influenced by the choice of catalyst and the structure of the diene. beilstein-journals.org For instance, in the reaction with 1,3-cyclohexadiene, the rhodium(II) catalyst provided higher selectivity compared to zinc chloride. beilstein-journals.org Conversely, for some substrates, ZnCl₂ proved to be a more effective catalyst where [Rh₂(OAc)₄] failed. beilstein-journals.org

The table below summarizes the results of such reactions, providing evidence for the formation of vinyl carbene intermediates from various 3,3-disubstituted cyclopropenes.

| Cyclopropene Precursor | Diene | Catalyst | Temperature (°C) | Yield (%) | Diastereomeric Ratio (endo/exo or cis/trans) | Reference |

|---|---|---|---|---|---|---|

| 3,3-Di-n-butylcyclopropene | 1,3-Cyclohexadiene | [Rh₂(OAc)₄] | 25 | 85 | >20:1 | beilstein-journals.org |

| 3,3-Dihexylcyclopropene | 1,3-Cyclohexadiene | ZnCl₂ | 25 | 69 | 4.5:1 | beilstein-journals.org |

| 3,3-Dihexylcyclopropene | 1,3-Cyclohexadiene | [Rh₂(OAc)₄] | 25 | 75 | 17:1 | beilstein-journals.org |

| 3,3-Dibenzylcyclopropene | 1,3-Cyclohexadiene | ZnCl₂ | 50 | 85 | 4.5:1 | beilstein-journals.org |

| 3,3-Di-n-butylcyclopropene | Isoprene | ZnCl₂ | 25 | 65 | 1.5:1 | beilstein-journals.org |

| 3,3-Di-n-butylcyclopropene | (1E,3E)-1,4-Diphenylbuta-1,3-diene | ZnCl₂ | 50 | 50 | 2.5:1 | beilstein-journals.org |

Oxidative Ring Cleavage and Subsequent Cyclization Pathways

The strained C-C double bond of the cyclopropene ring is susceptible to attack by radical species, initiating an oxidative ring-opening sequence. researchgate.netrsc.org This reactivity provides a pathway to more complex molecular architectures through subsequent cyclization events. While many studies on oxidative ring-opening focus on derivatives like methylenecyclopropanes and cyclopropanols, the underlying principles extend to cyclopropenes. nih.govnih.govbeilstein-journals.orgresearchgate.net

A clear example of this pathway is the visible-light-mediated radical azidation of cyclopropenes to synthesize polysubstituted quinolines. thieme-connect.com In this process, an azidyl radical, generated from an azidobenziodazolone initiator, adds to the strained double bond of the cyclopropene. thieme-connect.com This addition forms a highly unstable cyclopropyl (B3062369) radical intermediate, which undergoes a rapid electrocyclic ring-opening. The resulting species then extrudes nitrogen gas (N₂) to form an iminyl radical. This iminyl radical subsequently undergoes an intramolecular cyclization followed by aromatization and oxidation to yield the final quinoline (B57606) product. thieme-connect.com The reaction is sensitive to conditions, as performing it in the dark or in the presence of air prevents product formation, supporting a radical-mediated mechanism. thieme-connect.com

Further examples of radical-initiated ring-opening include the reaction with chloroform (B151607) mediated by a radical initiator, which can lead to domino sequences involving radical addition, rearrangement, and ring-opening. rsc.org Similarly, a radical-mediated aminative ring-opening of cyclopropenes has been developed to produce tetrasubstituted alkenyl nitrile derivatives. researchgate.net Another pathway involves a palladium-catalyzed formal [3+3] cyclization with 2-iodophenols, which is proposed to proceed through the addition of an aryl radical to the cyclopropene, triggering the ring-opening and cyclization cascade. rsc.org

The table below outlines various radical-initiated ring-opening and cyclization reactions involving the cyclopropene core.

| Reaction Type | Radical Source / Catalyst | Key Intermediate(s) | Final Product Type | Reference |

|---|---|---|---|---|

| Radical Azidation/Cyclization | Azidobenziodazolone (ABZ) / Visible Light | Cyclopropyl Radical, Iminyl Radical | Polysubstituted Quinolines | thieme-connect.com |

| Radical Addition/Ring-Opening | Chloroform / Dimethylzinc | Trichloromethylcyclopropyl Radical | Unconjugated Esters | rsc.org |

| Aminative Ring-Opening | Iron-aminyl Radical | Cyclopropyl Radical | Alkenyl Nitriles | researchgate.net |

| Formal [3+3] Cyclization | 2-Iodophenols / Pd-catalyst, Visible Light | Aryl Radical, Cyclopropyl Radical | 2,2-Disubstituted 2H-Chromenes | rsc.org |

Computational and Theoretical Characterization of 3,3 Dicyclopropylcyclopropene

Quantum Chemical Methodologies for Strained Cyclopropene (B1174273) Systems

The inherent ring strain and the presence of unsaturated bonds in cyclopropene derivatives necessitate the use of sophisticated quantum chemical methods to accurately describe their electronic structure and properties. numberanalytics.comnumberanalytics.comacs.orgbris.ac.uknih.govacs.org These methods are crucial for understanding the stability, reactivity, and spectroscopic signatures of molecules like 3,3-dicyclopropylcyclopropene.

Ab initio calculations, which are based on first principles of quantum mechanics without empirical parameters, are fundamental to understanding the electronic nature of strained molecules. For systems like this compound, methods such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory are employed to determine optimized geometries, vibrational frequencies, and energies.

Density Functional Theory (DFT) has emerged as a powerful and computationally efficient tool for studying a wide range of chemical systems, including strained rings. numberanalytics.com The B3LYP functional, a hybrid functional that combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is commonly used for these types of molecules.

Computational studies on the addition of dichlorocarbene (B158193) to 1,2-disubstituted cyclopropenes using DFT (B3LYP/6-31G*) have shown that the reaction proceeds through an asymmetric, non-least-motion approach with low activation barriers. nih.gov For this compound, DFT calculations would be instrumental in predicting its reactivity in similar cycloaddition reactions, such as the Diels-Alder reaction. Investigations into the Diels-Alder reactions of 3,3-disubstituted cyclopropenes have utilized DFT to evaluate the stereoselectivities of the products. chemrxiv.orgchemrxiv.org

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in determining the reactivity of a molecule. The energy gap between the HOMO and LUMO provides insights into the molecule's kinetic stability and its electronic excitation properties.

For this compound, the HOMO is expected to be a π-orbital associated with the double bond of the cyclopropene ring, with significant contributions from the cyclopropyl (B3062369) groups through σ-π mixing. The LUMO is anticipated to be the corresponding π* antibonding orbital. The interaction with the cyclopropyl groups is expected to raise the energy of the HOMO and lower the energy of the LUMO, thereby reducing the HOMO-LUMO gap compared to unsubstituted cyclopropene. This smaller gap would suggest a higher reactivity, particularly in reactions with electrophiles and nucleophiles.

A computational study on dicyclopropyl carbene, a related system, showed that the cyclopropyl group significantly stabilizes the singlet state. researchgate.net This stabilization is attributed to the effective hyperconjugation with the carbene center. A similar electronic interaction in this compound would influence the energies of the frontier orbitals. The table below presents hypothetical HOMO, LUMO, and HOMO-LUMO gap energies for this compound based on trends observed in related strained systems.

| Computational Parameter | Predicted Value (eV) |

| HOMO Energy | -8.5 |

| LUMO Energy | 1.5 |

| HOMO-LUMO Gap | 10.0 |

Conceptual DFT provides a framework to quantify chemical reactivity through various descriptors. The electronic chemical potential (μ), often approximated as the average of the HOMO and LUMO energies, indicates the tendency of electrons to escape from the system. Electronegativity (χ), the negative of the electronic chemical potential, is a measure of the molecule's ability to attract electrons.

For this compound, the electron-donating nature of the cyclopropyl groups is expected to result in a higher electronic chemical potential (less negative) compared to unsubstituted cyclopropene, making it more susceptible to oxidation. The electronegativity would be correspondingly lower. These descriptors are valuable in predicting the molecule's behavior in charge-transfer interactions.

| DFT Descriptor | Predicted Value (eV) |

| Electronic Chemical Potential (μ) | -3.5 |

| Electronegativity (χ) | 3.5 |

Note: These are estimated values based on general principles and data from analogous compounds.

While ab initio and DFT methods provide high accuracy, their computational cost can be prohibitive for very large systems or for dynamic simulations. Semi-empirical methods, which use parameters derived from experimental data, offer a faster alternative for preliminary studies or for systems with a large number of atoms. numberanalytics.com Methods like AM1, PM3, and PM6 can be used to obtain initial geometries and to screen for potential reaction pathways for molecules like this compound, especially in the context of its potential for polymerization or its interaction with other large molecules. researchgate.net

Density Functional Theory (DFT) for Ground State and Excited State Properties

Molecular Dynamics and Monte Carlo Simulations in Cyclopropene Chemistry

To understand the dynamic behavior of this compound, particularly in different environments or at various temperatures, molecular dynamics (MD) and Monte Carlo (MC) simulations are invaluable. These methods allow for the exploration of the conformational landscape and the simulation of time-dependent processes.

Monte Carlo simulations are particularly useful for exploring a wide range of possible configurations and for calculating thermodynamic properties. For a molecule with the conformational complexity of this compound, MC simulations could help identify the most stable conformers and the energy barriers between them. While specific MD or MC studies on this compound are not available, the methodologies have been applied to other strained cyclic systems to understand their behavior in condensed phases.

Theoretical Prediction of Reaction Mechanisms and Transition States

Computational chemistry provides powerful tools to predict and understand the intricate details of chemical reactions, including the pathways they follow and the structures of their high-energy transition states. For a molecule as strained as this compound, these theoretical insights are invaluable for predicting its chemical reactivity.

The reactivity of cyclopropenes is largely dictated by the immense strain within the three-membered ring, which makes them susceptible to a variety of ring-opening and cycloaddition reactions. Computational studies on substituted cyclopropenes have revealed that the nature of the substituents at the C3 position plays a crucial role in modulating this reactivity. nih.govchemrxiv.org In the case of this compound, the cyclopropyl groups are known to possess a unique electronic character, behaving as σ-donors and capable of stabilizing adjacent positive charges through conjugation. This electronic effect can significantly influence the transition states of reactions involving the cyclopropene ring.

For instance, in Diels-Alder reactions, a common transformation for cyclopropenes, the substituents at the C3 position can influence the stereoselectivity of the cycloaddition. chemrxiv.org Density functional theory (DFT) calculations on 3,3-disubstituted cyclopropenes have shown that steric and electronic effects of the substituents are key in determining whether the endo or exo product is favored. chemrxiv.org For this compound, the bulky cyclopropyl groups would be expected to create significant steric hindrance, likely favoring the formation of the less sterically congested product.

Furthermore, the electronic donating nature of the cyclopropyl groups can affect the energy of the frontier molecular orbitals (HOMO and LUMO) of the cyclopropene, thereby influencing its reactivity in cycloaddition reactions. acs.org Theoretical studies have shown that substituents can alter the rates of cycloaddition by orders of magnitude. nih.gov

The energetic landscape of a chemical reaction provides a map of the energy changes that occur as reactants are converted into products, including the energy barriers (activation energies) of any transition states. For this compound, computational methods can be used to map out the energetic profiles of its potential transformations, such as ring-opening reactions, rearrangements, and cycloadditions.

Ring-opening reactions of cyclopropenes can be initiated by heat, light, or catalysts, and the presence of the cyclopropyl substituents at the C3 position would be expected to play a significant role in the energetics of these processes. bath.ac.ukresearchgate.net The ability of the cyclopropyl groups to stabilize a developing positive charge at the C3 carbon could lower the activation energy for a heterolytic ring-opening, leading to the formation of a stabilized vinyl carbocation.

Computational studies on related systems, such as the rhodium-catalyzed reactions of cyclopropenes, have shown that the reaction can proceed through various intermediates, including vinylmetal carbenes. rsc.org The energetic accessibility of these different pathways is highly dependent on the substituents. For this compound, the unique electronic properties of the cyclopropyl groups would likely influence the stability of these intermediates and thus direct the course of the reaction.

A hypothetical energetic profile for a reaction can be constructed using computational data. For example, the activation energy for a particular reaction can be calculated, providing insight into the reaction rate.

| Transformation Type | Reactant | Product | Calculated Activation Energy (kcal/mol) - Representative |

| Diels-Alder Cycloaddition | 3,3-dimethylcyclopropene + Butadiene | exo-product | 25.3 |

| Diels-Alder Cycloaddition | 3,3-dimethylcyclopropene + Butadiene | endo-product | 27.8 |

| Ring Opening | 1-methyl-3-phenylcyclopropene | Vinylcarbene intermediate | ~20-30 (estimated) |

Note: The data in this table is representative of similar substituted cyclopropene systems and is intended to illustrate the types of energetic parameters that can be determined through computational studies. Specific values for this compound would require dedicated calculations.

Strain Energy Quantification and Stereochemical Analysis

The high degree of ring strain in this compound is a defining feature that governs its structure and reactivity. Computational chemistry allows for the quantification of this strain and the analysis of its stereochemical consequences.

Ring strain arises from the deviation of bond angles from their ideal values (angle strain) and the eclipsing of bonds (torsional strain). Cyclopropene itself possesses one of the highest strain energies of any hydrocarbon. The introduction of two additional cyclopropyl rings at the C3 position introduces further strain into the system.

Computational methods, particularly DFT, can be used to calculate the strain energy of a molecule. This is often done using homodesmotic or isodesmic reactions, which are hypothetical reactions where the number and types of bonds are conserved on both sides of the equation. By comparing the calculated energy of the strained molecule to that of unstrained reference compounds, a quantitative measure of the strain energy can be obtained. researchgate.net

| Compound | Ring Size(s) | Calculated Strain Energy (kcal/mol) |

| Cyclopropane (B1198618) | 3 | 27.5 |

| Cyclobutane | 4 | 26.3 |

| Cyclopentane | 5 | 6.2 |

| Cyclopropene | 3 | ~55 |

Note: The strain energies are approximate values from the literature for the parent ring systems.

The two cyclopropyl groups in this compound can, in principle, adopt different spatial orientations relative to each other and to the cyclopropene ring. This can lead to the existence of different conformers. Computational methods can be employed to determine the relative energies of these different conformers and to identify the most stable arrangement. spcmc.ac.inlibretexts.orgyoutube.comopenstax.org

For 3,3-disubstituted rings, steric interactions between the substituents are a major factor in determining the preferred conformation. In the case of this compound, the two bulky cyclopropyl groups would likely orient themselves to minimize steric repulsion. DFT calculations could predict the dihedral angles between the cyclopropyl rings and the cyclopropene ring in the lowest energy conformation.

Furthermore, the molecule possesses a plane of symmetry, which has implications for its chirality. As long as the two cyclopropyl groups are identical and unsubstituted, this compound is an achiral molecule. However, if the cyclopropyl rings were to be substituted, the C3 carbon could become a stereocenter, leading to the possibility of enantiomers.

Advanced Synthetic Applications and Future Research Directions

3,3-Dicyclopropylcyclopropene as a Platform for Organic Synthesis

The inherent ring strain of the cyclopropene (B1174273) core, estimated to be around 53-54 kcal/mol, renders this compound a highly reactive species. This reactivity, when harnessed, provides a powerful tool for the construction of intricate molecular structures. The presence of two cyclopropyl (B3062369) groups at the C3 position further modulates the electronic properties and stability of the molecule, influencing its reaction pathways.

Enabling Access to Complex Molecular Frameworks

The synthetic utility of this compound is expected to be vast, primarily through reactions that relieve the ring strain. Transition-metal-catalyzed cycloaddition reactions are a prime area for exploration. For instance, rhodium-catalyzed [2+2+2] cycloadditions with alkynes could provide a direct route to highly substituted bicyclo[3.1.0]hexene derivatives, which are valuable precursors for a variety of natural products and biologically active molecules.

Furthermore, the vinylcyclopropane (B126155) rearrangement, a well-established reaction for related systems, could be triggered thermally or photochemically. In the case of this compound, this could lead to the formation of unique cyclopentadiene (B3395910) derivatives bearing gem-dicyclopropyl groups. These products, in turn, can serve as dienes in Diels-Alder reactions, opening up pathways to complex polycyclic systems.

Role in the Construction of Novel Carbon Skeletons

The strategic application of this compound can lead to the generation of carbon skeletons that are otherwise difficult to access. Metal-catalyzed ring-opening reactions are a particularly promising avenue. For example, reaction with silver or gold catalysts could lead to the formation of vinylcarbene intermediates. These reactive species can then undergo a variety of subsequent transformations, including C-H insertion, cyclopropanation of other alkenes, or rearrangement to form allenes and other cumulenes, all bearing the unique dicyclopropyl motif.

The cyclopropyl groups themselves can act as "latent" double bonds. Under specific reaction conditions, such as treatment with Lewis acids or transition metals, the cyclopropyl rings can open, leading to the formation of larger, more complex carbocyclic or heterocyclic frameworks. This dual reactivity of both the cyclopropene and the cyclopropyl groups makes this compound a versatile precursor for a diverse array of novel carbon skeletons.

Integration of Computational and Experimental Approaches in Cyclopropene Discovery

The exploration of highly reactive molecules like this compound greatly benefits from a synergistic approach that combines computational modeling with experimental validation. rsc.orgmdpi.com Density Functional Theory (DFT) and other computational methods can provide invaluable insights into the molecule's geometry, stability, and electronic structure. rsc.org These calculations can predict reaction pathways, activation energies, and the structures of potential products, thereby guiding experimental design and saving significant laboratory resources. rsc.orgresearchgate.net

For instance, computational studies can help to identify the most likely sites of attack for various reagents, predict the stereochemical outcomes of reactions, and even suggest novel, non-intuitive reaction pathways. researchgate.net The experimental validation of these theoretical predictions is crucial for refining the computational models and advancing our fundamental understanding of the chemistry of strained hydrocarbons. mdpi.com

Emerging Concepts in Strained Hydrocarbon Chemistry

The study of this compound is situated within the broader context of emerging trends in strained hydrocarbon chemistry. One such area is the development of strained molecules as high-energy-density fuels. acs.org The significant strain energy stored in this compound could potentially be released upon combustion, making it an interesting candidate for such applications, although significant challenges in its synthesis and handling would need to be overcome. acs.org

Another burgeoning area is the use of strained rings in mechanochemistry, where mechanical force is used to induce chemical transformations. The bonds within the strained framework of this compound could be susceptible to cleavage under mechanical stress, opening up new avenues for controlled polymer degradation or the development of stress-responsive materials. The chemistry of cyclopropanes and cyclopropenes has seen a resurgence in recent years, with new asymmetric methods for their preparation and use becoming available. beilstein-journals.org

Prospective Research Avenues for this compound

The future of this compound research is rich with possibilities. A primary focus will be the development of efficient and scalable synthetic routes to this compound, which is currently a major bottleneck. Based on the synthesis of analogous 3,3-disubstituted cyclopropenes, a plausible route could involve the addition of dicyclopropylcarbene to an alkyne, or the dehydrohalogenation of a 1,1-dihalo-2,2-dicyclopropylcyclopropane precursor.

Once readily available, the exploration of its reactivity can begin in earnest. Key research directions will likely include:

Asymmetric Catalysis: Developing enantioselective transformations of this compound to access chiral building blocks for pharmaceutical and materials science applications.

Polymer Chemistry: Investigating the potential of this compound as a monomer in ring-opening metathesis polymerization (ROMP) to create novel polymers with unique properties.

Bioorthogonal Chemistry: Exploring the use of the strained cyclopropene moiety for bioorthogonal ligation reactions, enabling the labeling and tracking of biomolecules in living systems. beilstein-journals.org

Materials Science: Incorporating the this compound unit into larger molecular frameworks to create materials with interesting electronic, optical, or mechanical properties.

The table below outlines some hypothetical yet plausible reactions of this compound, highlighting its potential as a versatile synthetic intermediate.

| Reactant(s) | Catalyst/Conditions | Expected Major Product(s) | Potential Application of Product |

| Alkynes (e.g., dimethyl acetylenedicarboxylate) | Rh(I) catalyst | Substituted bicyclo[3.1.0]hexenes | Precursors for natural product synthesis |

| Heat or UV light | - | gem-Dicyclopropylcyclopentadiene derivatives | Dienes in Diels-Alder reactions |

| Silver nitrate | Heat | Dicyclopropyl-substituted allenes | Building blocks for complex molecules |

| Dichloroketene | - | 4,4-Dicyclopropyl-5,5-dichlorobicyclo[2.1.0]pentan-2-one | Intermediate for functionalized cyclopentenones |

| Di-tert-butyl peroxide | Heat | Radical addition products | Probing radical reactivity of strained rings |

Table 1: Hypothetical Reactions of this compound

Q & A

Basic Research Questions

Q. What experimental methods are recommended for synthesizing 3,3-Dicyclopropylcyclopropene, and how can reaction conditions be optimized to improve yield?

- Methodology : Utilize cyclopropanation reactions with transition metal catalysts (e.g., rhodium or palladium) to form the strained cyclopropene core. Optimize reaction parameters (temperature, solvent polarity, and catalyst loading) using Design of Experiments (DoE) frameworks. Monitor intermediates via in-situ NMR or FTIR to identify kinetic bottlenecks .

- Safety : Implement inert atmosphere protocols (argon/nitrogen) to prevent undesired oxidation or dimerization. Use explosion-proof equipment due to the compound’s potential instability under thermal stress .

Q. How can spectroscopic techniques (e.g., NMR, XRD) resolve structural ambiguities in this compound derivatives?

- Methodology : Combine / NMR with 2D COSY and NOESY experiments to assign stereochemistry. For crystalline derivatives, perform single-crystal XRD to confirm bond angles and ring strain. Compare experimental data with DFT-calculated chemical shifts to validate computational models .

Q. What stability tests are critical for ensuring the integrity of this compound during storage and handling?

- Methodology : Conduct accelerated degradation studies under varying temperatures (4°C to 40°C), humidity, and light exposure. Analyze decomposition products via GC-MS or HPLC. Use stabilizers like radical scavengers (e.g., BHT) in storage solutions. Document stability profiles in compliance with ICH guidelines .

Advanced Research Questions

Q. How does ring strain in this compound influence its reactivity in [2+2] cycloaddition reactions, and what computational models predict regioselectivity?

- Methodology : Perform kinetic studies under photolytic vs. thermal conditions to compare activation barriers. Use DFT (B3LYP/6-31G*) to map transition states and electron density surfaces (NBO analysis). Validate predictions with experimental regioselectivity ratios from LC-MS product profiles .

Q. What strategies reconcile contradictory data on the compound’s thermal stability across literature sources?

- Methodology : Conduct meta-analyses of published DSC/TGA data to identify methodological inconsistencies (e.g., heating rates, sample purity). Reproduce experiments under standardized conditions, using high-purity samples (>99%) and calibrated instruments. Apply multivariate regression to isolate variables (e.g., solvent residues) affecting decomposition pathways .

Q. How can hybrid experimental-computational approaches elucidate the role of this compound in catalytic C–H activation mechanisms?

- Methodology : Pair isotopic labeling (, ) with operando IR spectroscopy to track bond cleavage/formation. Use QM/MM simulations to model catalyst-substrate interactions. Cross-reference kinetic isotope effects (KIEs) with computed activation energies to validate mechanistic hypotheses .

Safety and Compliance

Q. What personal protective equipment (PPE) and engineering controls are essential for handling this compound in high-pressure reactions?

- Methodology : Use chemically resistant gloves (nitrile/butyl rubber) and full-face shields during synthesis. Employ fume hoods with HEPA filtration and explosion-relief panels. Establish emergency protocols for spills, including neutralization with inert adsorbents (e.g., vermiculite) .

Q. How should researchers address discrepancies in regulatory classifications of this compound across international jurisdictions?

- Methodology : Cross-check GHS classifications (e.g., EU CLP vs. OSHA HazCom) using official databases like ECHA and EPA CompTox. Consult institutional EH&S teams to align disposal practices with local regulations (e.g., TSCA in the U.S., REACH in the EU) .

Data Reporting and Reproducibility

Q. What metadata standards ensure reproducibility in studies involving this compound?

- Methodology : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable). Report synthetic procedures in line with ACS Organic Chemistry Guidelines, including exact catalyst batches, solvent purities, and reaction quench times. Deposit raw spectral data in repositories like ChemRxiv .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.